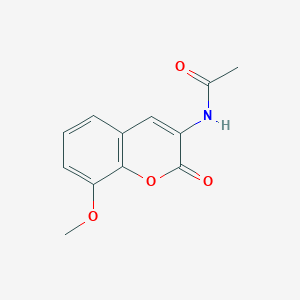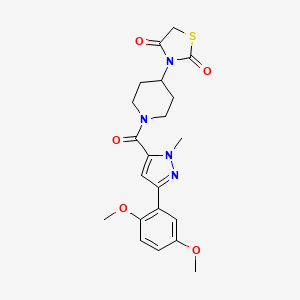
3-(1-(3-(2,5-dimethoxyphenyl)-1-methyl-1H-pyrazole-5-carbonyl)piperidin-4-yl)thiazolidine-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a complex organic molecule with several functional groups, including a pyrazole, piperidine, thiazolidinedione, and a dimethoxyphenyl group. These functional groups suggest that the compound could have interesting chemical and biological properties .
Molecular Structure Analysis
The molecule contains several heterocyclic rings (pyrazole, piperidine, and thiazolidinedione), which are likely to influence its 3D structure and properties. The presence of the dimethoxyphenyl group could also impact the molecule’s electronic properties .Chemical Reactions Analysis
The compound’s reactivity would be influenced by its functional groups. For example, the thiazolidinedione could potentially undergo redox reactions, while the pyrazole might participate in nucleophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its functional groups and molecular structure. For example, the presence of multiple heteroatoms (N, S, O) could impact its polarity, solubility, and reactivity .Applications De Recherche Scientifique
Antidiabetic Properties
This compound exhibits antidiabetic properties due to its thiazolidinedione (TZD) scaffold. TZDs are known to enhance insulin sensitivity by activating peroxisome proliferator-activated receptor gamma (PPARγ) in adipose tissue. By promoting glucose uptake and reducing hepatic glucose production, they help manage type 2 diabetes. Researchers have explored the potential of this compound as an oral antidiabetic agent, although further studies are needed to validate its efficacy and safety .
Anti-Inflammatory Effects
The piperidinyl moiety in this compound suggests potential anti-inflammatory activity. Piperidine derivatives have been investigated for their ability to modulate inflammatory pathways. By targeting cytokines, chemokines, and inflammatory enzymes, compounds like this one may contribute to the development of novel anti-inflammatory drugs .
Anticancer Activity
The combination of the pyrazole and thiazolidinedione moieties makes this compound intriguing for anticancer research. Both structural elements have shown promise in inhibiting cancer cell growth. Researchers have explored their effects on various cancer types, including breast, lung, and colon cancers. Mechanistic studies are ongoing to understand how this compound interacts with cancer-related pathways .
Cardiovascular Benefits
Thiazolidinediones have been investigated for their potential cardiovascular benefits. By improving endothelial function, reducing inflammation, and enhancing insulin sensitivity, compounds like this one may play a role in preventing cardiovascular diseases. However, clinical trials are necessary to validate these effects .
Neuroprotective Properties
The presence of the dimethoxyphenyl group suggests possible neuroprotective effects. Researchers have studied related compounds for their ability to protect neurons against oxidative stress, inflammation, and neurodegenerative conditions. Investigations into the neuroprotective potential of this compound are ongoing .
Antioxidant Activity
The dimethoxyphenyl moiety may contribute to antioxidant properties. Antioxidants play a crucial role in neutralizing free radicals and preventing oxidative damage. Studies have explored the antioxidant capacity of similar compounds, and this one warrants further investigation in this context .
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
3-[1-[5-(2,5-dimethoxyphenyl)-2-methylpyrazole-3-carbonyl]piperidin-4-yl]-1,3-thiazolidine-2,4-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O5S/c1-23-17(11-16(22-23)15-10-14(29-2)4-5-18(15)30-3)20(27)24-8-6-13(7-9-24)25-19(26)12-31-21(25)28/h4-5,10-11,13H,6-9,12H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIURYOPCCWEJOZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=C(C=CC(=C2)OC)OC)C(=O)N3CCC(CC3)N4C(=O)CSC4=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1-(3-(2,5-dimethoxyphenyl)-1-methyl-1H-pyrazole-5-carbonyl)piperidin-4-yl)thiazolidine-2,4-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-(6-azepan-1-ylpyridazin-3-yl)phenyl]-4-(trifluoromethyl)benzenesulfonamide](/img/structure/B2371177.png)


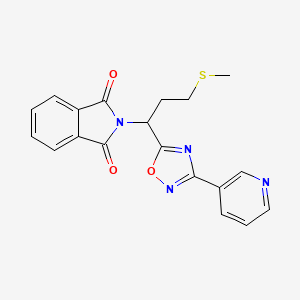
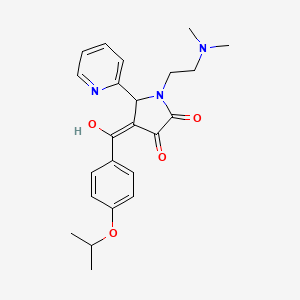
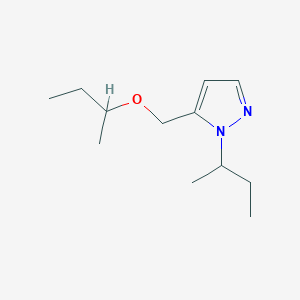
![tert-butyl N-[[(3aS,7aS)-2,3,3a,4,6,7-hexahydro-1H-pyrano[3,4-c]pyrrol-7a-yl]methyl]carbamate](/img/structure/B2371187.png)
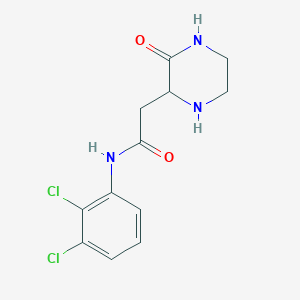
![N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-naphthamide](/img/structure/B2371190.png)
![2-((1H-indol-3-yl)thio)-N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acetamide](/img/structure/B2371191.png)
![ethyl 4-(3-(4-fluorophenyl)-4,6-dioxo-2-(o-tolyl)tetrahydro-2H-pyrrolo[3,4-d]isoxazol-5(3H)-yl)benzoate](/img/structure/B2371192.png)
![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N-methyl-1H-benzo[d]imidazole-5-sulfonamide](/img/structure/B2371196.png)
![(2S)-2-(1,2-dihydroimidazo[1,2-a]benzimidazole-3-carbonylamino)-3-phenylpropanoic acid](/img/structure/B2371198.png)
